molecular formula C12H16N4O2 B11804549 Methyl 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate CAS No. 1263212-05-0

Methyl 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B11804549
CAS No.: 1263212-05-0
M. Wt: 248.28 g/mol
InChI Key: ZLANWALFUDAYAP-UHFFFAOYSA-N
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Description

Methyl 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by its unique structure, which includes two pyrazole rings connected by a methylene bridge and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate typically involves the alkylation of 3,5-dimethyl-1H-pyrazole with a suitable alkylating agent, followed by esterification. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with formaldehyde and methyl iodide in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) at reflux temperature . The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced pyrazole derivatives with hydrogenated functional groups.

    Substitution: Pyrazole derivatives with substituted ester groups.

Mechanism of Action

The mechanism of action of Methyl 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, as a ligand in coordination chemistry, it can form complexes with metal ions, influencing catalytic processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate is unique due to its dual pyrazole rings connected by a methylene bridge and the presence of a carboxylate ester group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in coordination chemistry, biological research, and material science .

Properties

CAS No.

1263212-05-0

Molecular Formula

C12H16N4O2

Molecular Weight

248.28 g/mol

IUPAC Name

methyl 1-[(3,5-dimethylpyrazol-1-yl)methyl]-5-methylpyrazole-3-carboxylate

InChI

InChI=1S/C12H16N4O2/c1-8-5-9(2)15(13-8)7-16-10(3)6-11(14-16)12(17)18-4/h5-6H,7H2,1-4H3

InChI Key

ZLANWALFUDAYAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CN2C(=CC(=N2)C(=O)OC)C)C

Origin of Product

United States

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